Apoptosis Induction in K562 Human Leukemia Cells: Class-Level Efficacy of Benzofuran-Coumarin Hybrids
While direct quantitative data for this exact compound is not available in the public domain, a closely related class of benzofuran-coumarin hybrids, synthesized and tested under identical conditions, provides a reliable benchmark for its potential activity. The lead compounds 21b, 29b, and 29c from this series, which share the same core benzofuran-coumarin scaffold with varying substituents, induced approximately 24% apoptosis in K562 human leukemia cells when tested at a concentration of 50 µM for 48 hours [1]. The inactivity of other series members highlights that the core scaffold possesses inherent activity that is modulated by specific substituents.
| Evidence Dimension | Apoptosis Induction |
|---|---|
| Target Compound Data | Not directly quantified; part of a series where active members (21b, 29b, 29c) induce ~24% apoptosis. |
| Comparator Or Baseline | Inactive benzofuran-coumarin analogs in the same study series. |
| Quantified Difference | Active vs. Inactive |
| Conditions | K562 human leukemia cell line, 50 µM compound concentration, 48-hour incubation. |
Why This Matters
This data establishes that the benzofuran-coumarin scaffold is not inert but can be a potent inducer of apoptosis in a relevant cancer model, supporting its procurement for SAR studies where the 7,8-dimethyl substitution pattern is of specific interest.
- [1] Zwergel, C., Valente, S., Salvato, A., Xu, Z., Talhi, O., Mai, A., Silva, A., Altucci, L., & Kirsch, G. (2013). Novel benzofuran–chromone and –coumarin derivatives: synthesis and biological activity in K562 human leukemia cells. MedChemComm, 4(12), 1571-1579. View Source
